3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, with methyl groups at specific positions on both the benzamide and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoyl chloride derivative. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with benzoyl chloride to form the intermediate benzothiazole.
Methylation: The intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties. Some derivatives have shown promise as potential anticancer agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is primarily related to its ability to interact with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, the benzothiazole ring structure allows for interactions with various receptors and proteins, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: A related compound with similar biological activities but lacking the benzamide group.
6-methyl-1,3-benzothiazol-2-ylamine: Another benzothiazole derivative with potential antimicrobial properties.
N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both methyl groups and the benzamide moiety, which contribute to its specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-4-3-5-12(8-10)15(19)18-16-17-13-7-6-11(2)9-14(13)20-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPAPRVWBLXDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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